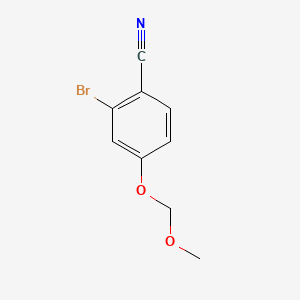![molecular formula C9H8ClNO3 B13577305 4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)
4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of benzene, featuring a chloro group, a methoxy group, and a nitroethenyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methoxy-2-(2-nitroethenyl)benzene typically involves the nitration of 4-chloro-1-methoxy-2-vinylbenzene. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective formation of the nitroethenyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve high-quality products.
化学反応の分析
Types of Reactions
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or potassium thiolate.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-chloro-1-methoxy-2-(2-aminoethenyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-chloro-1-methoxy-2-(2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in electrophilic and nucleophilic interactions. These interactions can modulate various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
4-chloro-1-methoxy-2-nitrobenzene: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-chloro-1-methoxy-2-(2-aminoethenyl)benzene: A reduced form with an amino group instead of a nitro group, exhibiting different chemical properties.
4-chloro-1-methoxybenzene: Lacks both the nitro and ethenyl groups, resulting in significantly different reactivity and applications.
Uniqueness
4-chloro-1-methoxy-2-(2-nitroethenyl)benzene is unique due to the presence of both the nitro and ethenyl groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and research.
特性
分子式 |
C9H8ClNO3 |
|---|---|
分子量 |
213.62 g/mol |
IUPAC名 |
4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9-3-2-8(10)6-7(9)4-5-11(12)13/h2-6H,1H3/b5-4+ |
InChIキー |
BYGULCFTNGPRRD-SNAWJCMRSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)Cl)/C=C/[N+](=O)[O-] |
正規SMILES |
COC1=C(C=C(C=C1)Cl)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-Benzyl-1H-benzo[d]imidazol-2-yl)ethan-1-amine dihydrochloride](/img/structure/B13577232.png)
![2,2-Bis({[(tert-butoxy)carbonyl]amino})aceticacid](/img/structure/B13577240.png)


![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)


![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)






